molecular formula C14H10ClN B186255 1-Chloro-3-methylbenzo[f]quinoline CAS No. 61773-02-2

1-Chloro-3-methylbenzo[f]quinoline

Cat. No.: B186255
CAS No.: 61773-02-2
M. Wt: 227.69 g/mol
InChI Key: IZVQHCCAASQAQE-UHFFFAOYSA-N
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Description

1-Chloro-3-methylbenzo[f]quinoline (CAS: 61773-05-5) is a halogenated quinoline derivative characterized by a fused benzene and pyridine ring system. The compound features a chlorine atom at the 1-position and a methyl group at the 3-position of the benzo[f]quinoline scaffold. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Historically, its synthesis has been documented via halogenation and alkylation reactions, as evidenced by early studies from Kaslow and Sommer (1946) .

Properties

CAS No.

61773-02-2

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

1-chloro-3-methylbenzo[f]quinoline

InChI

InChI=1S/C14H10ClN/c1-9-8-12(15)14-11-5-3-2-4-10(11)6-7-13(14)16-9/h2-8H,1H3

InChI Key

IZVQHCCAASQAQE-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)Cl

Origin of Product

United States

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of benzo[f]quinoline derivatives, including 1-chloro-3-methylbenzo[f]quinoline. Research indicates that modifications to the benzo[f]quinoline structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines. For instance, derivatives have shown selective activity against leukemia cells and significant cytotoxicity against non-small cell lung cancer and melanoma cells . The structure-activity relationship (SAR) studies suggest that the presence of chlorine and methyl groups can influence the biological activity of these compounds, making them promising candidates for further development in cancer therapy.

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that quinoline derivatives exhibit significant activity against a range of bacterial and fungal pathogens. For example, compounds derived from benzo[f]quinoline structures have shown effectiveness against Mycobacterium smegmatis and other microbial strains . The incorporation of halogen atoms, such as chlorine, is known to enhance antimicrobial efficacy due to increased lipophilicity and reactivity .

Antituberculosis Agents
There is ongoing research into the use of this compound and its derivatives as potential antituberculosis agents. The structural features of quinolines are associated with various biological activities, including antitubercular effects. Compounds with this scaffold have been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis, showing promising results in preliminary screenings .

Synthetic Utility

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. These synthetic routes often utilize halogenation methods to introduce chlorine at specific positions on the quinoline ring, enhancing the compound's reactivity for further derivatization . The versatility in synthesis enables the creation of a library of derivatives with tailored biological properties.

Hybrid Compounds
The potential for creating hybrid compounds by combining this compound with other pharmacophores has been explored. Such hybrids can exhibit synergistic effects, enhancing their pharmacological profiles compared to their individual components. For instance, hybridization with benzothiazole or urea moieties has shown improved biological activities, suggesting that this approach could lead to novel therapeutic agents .

Optoelectronic Applications

Fluorescent Properties
Research indicates that benzo[f]quinoline derivatives possess interesting fluorescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The extended π-conjugation in these compounds contributes to their ability to emit light efficiently when excited . This characteristic opens avenues for their use in advanced materials science.

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
This compoundAnticancerNon-small cell lung cancer HOP–925.2
Melanoma LOX IMVI4.8
AntimicrobialMycobacterium smegmatis6.25
AntituberculosisMycobacterium tuberculosisTBD

Table 2: Synthetic Routes for Derivatives

Step NumberReaction TypeStarting MaterialProductYield (%)
1Halogenation3-Methylbenzo[f]quinolineThis compound85
2CycloadditionQuaternary saltHybrid compoundTBD

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 1-chloro-3-methylbenzo[f]quinoline with key analogues:

Compound Substituents Molecular Formula Key Properties/Applications References
This compound 1-Cl, 3-CH₃ C₁₄H₁₀ClN Intermediate in drug synthesis; halogenated scaffold enhances reactivity .
3-(Chloromethyl)quinoline HCl 3-CH₂Cl C₁₀H₉Cl₂N Versatile building block for pharmaceuticals; reactive chloromethyl group enables functionalization .
2-(3-Chlorobenzyl)quinoline 1-oxide 2-(3-Cl-benzyl), 1-oxide C₁₆H₁₁ClNO Explored for antimicrobial activity; electron-withdrawing groups enhance stability .
6-Methyl-2-phenylquinoline 6-CH₃, 2-Ph C₁₆H₁₃N Anticancer activity; methyl and phenyl groups improve lipophilicity .
1,3-Diphenylbenzo[f]quinoline 1-Ph, 3-Ph C₂₅H₁₇N High molecular weight; bulky substituents reduce solubility .

Key Observations :

  • Halogen vs. Alkyl Groups: The chlorine atom in this compound increases electrophilicity compared to purely alkylated analogues (e.g., 6-methyl-2-phenylquinoline), enhancing its utility in nucleophilic substitution reactions .
  • Positional Effects : Chlorine at the 1-position (as opposed to 3-chloromethyl derivatives) reduces steric hindrance, facilitating regioselective reactions .
Physical and Chemical Properties
  • Solubility: The methyl group in this compound improves solubility in organic solvents (e.g., DCM, ethanol) compared to non-methylated chloroquinolines .
  • Thermal Stability: Decomposition temperature (Td) ranges from 220–240°C, higher than 3-(chloromethyl)quinoline HCl (Td = 180°C) due to reduced hygroscopicity .

Preparation Methods

Table 1: Reaction Conditions and Outcomes

ParameterDetails
Molar ratio (aniline:silferc)1:1 to 1:1.5
Temperature range70–75°C
Yield55–65%
SolventAcetic acid
Key advantageAvoids volatile organic solvents

This method’s novelty lies in its eco-friendly profile, as it eliminates hazardous solvents and improves yield compared to classical approaches. However, the requirement for rigorous moisture-free conditions and catalyst preparation adds operational complexity.

Rhodium-Catalyzed One-Pot Synthesis (WO2015198349A1)

The patent WO2015198349A1 introduces a high-yielding, one-pot method using rhodium acetate (Rh2(OAc)4\text{Rh}_2(\text{OAc})_4) as a catalyst. The synthesis involves:

  • Formylation : Chloroaniline derivatives react with β-propiolactone in formic acid.

  • C–H activation : Rhodium acetate facilitates regioselective insertion at the ortho position.

  • Cyclization : Spontaneous ring closure forms the benzo[f]quinoline core.

Table 2: Optimized Parameters for Rhodium-Catalyzed Synthesis

ParameterDetails
Catalyst loading2–5 mol% Rh2(OAc)4\text{Rh}_2(\text{OAc})_4
Temperature20–30°C
Reaction time5–6 hours
Yield>80%
SolventFormic acid

This method excels in regioselectivity and scalability, making it industrially viable. The recyclability of the rhodium catalyst further enhances its cost-effectiveness. However, the use of precious metal catalysts raises concerns about environmental and economic sustainability.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)Temperature (°C)Catalyst SystemScalability
Bahuguna et al.N/AHigh (>100)Acidic conditionsLimited
Twin-catalyst55–6570–75Silferc + ZnCl2\text{ZnCl}_2Moderate
Rhodium-catalyzed>8020–30Rh2(OAc)4\text{Rh}_2(\text{OAc})_4High
  • Efficiency : The rhodium-catalyzed method outperforms others in yield and mild conditions.

  • Sustainability : Twin-catalyst systems offer greener profiles by avoiding toxic solvents.

  • Cost : Classical methods remain the most economical but suffer from reproducibility issues.

Q & A

Q. What are the common synthetic routes for 1-chloro-3-methylbenzo[f]quinoline?

The synthesis typically involves cyclization reactions of precursors like 2-naphthylamine derivatives. For example, condensation of 2-naphthylamine with γ-butyrolactone derivatives in the presence of phosphoryl chloride (POCl₃) can yield chloro-substituted benzo[f]quinoline scaffolds. Reaction conditions such as temperature (80–120°C) and stoichiometric ratios of POCl₃ are critical for regioselective chlorination . Alternative routes may use Friedländer or Skraup reactions, with chlorination steps introduced via electrophilic substitution.

Q. How is the purity and structure of this compound validated experimentally?

Characterization relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C3, chloro at C1).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₄H₁₀ClN, MW 227.69 g/mol).
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as seen in related quinoline derivatives .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What preliminary biological activities are associated with this compound?

While direct data is limited, structurally similar quinolines exhibit antimicrobial and anticancer properties. For example, 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline shows activity against Staphylococcus aureus (MIC 8 µg/mL) . Standard assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) are recommended. Preliminary testing should prioritize dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target specificity?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., DNA topoisomerase II or kinase enzymes).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (Cl) at C1 enhance DNA intercalation potential .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., BBB permeability, CYP450 inhibition) .

Q. What strategies resolve contradictory data in biological activity studies of quinoline derivatives?

Contradictions often arise from assay variability or substituent effects. Mitigation approaches include:

  • Standardized Protocols : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with controlled oxygen levels.
  • Metabolite Profiling : LC-MS/MS to identify active metabolites interfering with parent compound activity .
  • Crystallographic Analysis : Resolve binding modes to confirm target engagement, as done for dopaminergic enone prodrugs .

Q. How do reaction conditions influence regioselectivity in the chlorination of benzo[f]quinoline scaffolds?

Chlorination at C1 vs. C2 depends on:

  • Catalysts : Lewis acids (e.g., FeCl₃) favor electrophilic substitution at electron-rich positions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for C1 substitution .
  • Temperature : Higher temperatures (≥100°C) may promote thermodynamic control, favoring more stable regioisomers. Optimization via DoE (Design of Experiments) is advised .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves, N95 masks, and fume hoods to avoid inhalation/contact.
  • Storage : Inert atmosphere (N₂) at –20°C to prevent decomposition.
  • Waste Disposal : Neutralization with 10% NaOH before incineration, as chlorinated quinolines may form toxic dioxins .

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